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Compound Name: Enterotoxin STp (E. coli)

Cat. No.: B569363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the binding domain of the heat-stable enterotoxin

STp and its interaction with its receptor, guanylate cyclase C (GC-C). This interaction is a

critical initiating event in the pathogenesis of enterotoxigenic Escherichia coli (ETEC), leading

to secretory diarrhea.[1][2] Understanding the molecular details of this binding is paramount for

the development of novel therapeutics and vaccines.

The Ligand: Heat-Stable Enterotoxin STp
Heat-stable enterotoxins (STs) are small peptides produced by ETEC.[3] They are classified

into two major types: STa and STb. STa, which includes STp (porcine variant) and STh (human

variant), is a methanol-soluble, protease-resistant peptide that directly activates guanylate

cyclase C.[1][4] STp is an 18-amino acid peptide characterized by a high number of cysteine

residues that form three intramolecular disulfide bonds, creating a compact and stable

structure.[4][5] The C-terminal 14 amino acids are considered the toxic domain essential for

receptor binding and biological activity.[4]

The Receptor: Guanylate Cyclase C (GC-C)
The receptor for STp is guanylate cyclase C (GC-C), a transmembrane protein predominantly

expressed on the apical surface of intestinal epithelial cells.[1][6] GC-C is a member of the

membrane-bound guanylate cyclase family and consists of an extracellular ligand-binding

domain, a single transmembrane region, a kinase-homology domain, and an intracellular
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catalytic domain that synthesizes cyclic guanosine monophosphate (cGMP).[4][7] The binding

site for STp has been identified on the extracellular domain of GC-C, specifically within a region

close to the transmembrane portion (residues 387-393).[8]

The Signaling Pathway
The binding of STp to the extracellular domain of GC-C induces a conformational change in the

receptor, leading to the activation of its intracellular guanylate cyclase domain.[1] This results in

the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

[3] The subsequent accumulation of intracellular cGMP activates cGMP-dependent protein

kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane

conductance regulator (CFTR) chloride channel.[7] This leads to an efflux of chloride ions into

the intestinal lumen, followed by water, resulting in secretory diarrhea.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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